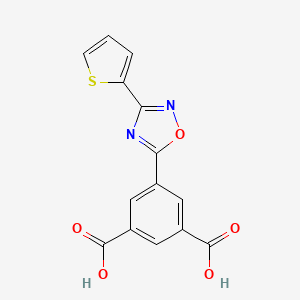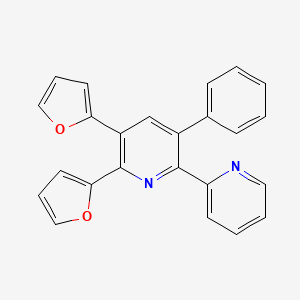
3-Hexyl-2,5-dimethylthiophene amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The interest in thiophene derivatives stems from their unique electronic properties and structural versatility, which allow for the development of materials with diverse functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-2,5-dimethylthiophene amine typically involves the functionalization of the thiophene ring. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
化学反应分析
Types of Reactions
3-Hexyl-2,5-dimethylthiophene amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring.
科学研究应用
3-Hexyl-2,5-dimethylthiophene amine has several scientific research applications:
Chemistry: It is used in the synthesis of advanced materials with unique electronic properties, such as organic semiconductors and conductive polymers.
Biology: Thiophene derivatives have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
作用机制
The mechanism of action of 3-Hexyl-2,5-dimethylthiophene amine involves its interaction with molecular targets and pathways. The thiophene ring’s electronic properties allow it to participate in various chemical reactions and interactions with biological molecules. The specific molecular targets and pathways depend on the application, such as binding to enzymes or receptors in medicinal chemistry or facilitating charge transport in electronic devices .
相似化合物的比较
Similar Compounds
3-Hexyl-2,5-dimethylthiophene: A similar compound without the amine group, used in organic electronics.
3-Acetyl-2,5-dimethylthiophene: Another thiophene derivative with different functional groups, used in the synthesis of heterocyclic compounds.
Uniqueness
3-Hexyl-2,5-dimethylthiophene amine is unique due to the presence of the amine group, which enhances its reactivity and potential applications in various fields. The amine group allows for additional functionalization and interactions with biological molecules, making it a valuable compound for research and development.
属性
分子式 |
C12H23NS |
|---|---|
分子量 |
213.38 g/mol |
IUPAC 名称 |
azane;3-hexyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C12H20S.H3N/c1-4-5-6-7-8-12-9-10(2)13-11(12)3;/h9H,4-8H2,1-3H3;1H3 |
InChI 键 |
VBAHTIULWPOZPS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(SC(=C1)C)C.N |
相关CAS编号 |
110134-47-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)

![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)

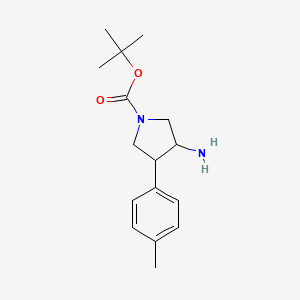
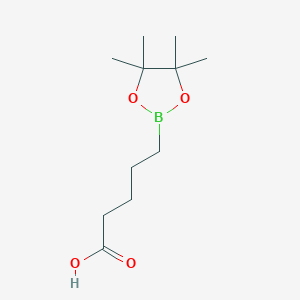
![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
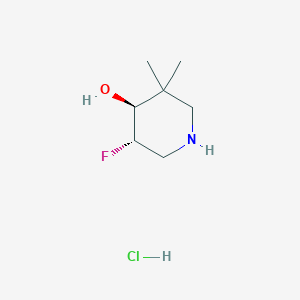
![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)

![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)
